4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
This compound is a benzamide derivative featuring a 3-nitro group on the benzoyl ring, a 4-(4-methylphenyl)sulfanyl substituent, and an N-[3-(trifluoromethyl)phenyl]amide moiety. The synthesis of such compounds typically involves nucleophilic substitution, Friedel-Crafts reactions, and cyclization steps, as seen in related benzamide derivatives .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c1-13-5-8-17(9-6-13)30-19-10-7-14(11-18(19)26(28)29)20(27)25-16-4-2-3-15(12-16)21(22,23)24/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBJCDWABXSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfenylation: The attachment of a sulfanyl group to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
The reaction conditions for these steps often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets. The presence of the sulfanyl group and nitro group suggests possible activity against certain diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar compounds with sulfanyl and nitro groups, revealing that these functionalities could enhance cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.
Material Science
In material science, this compound can be utilized to develop advanced materials due to its unique electronic properties derived from the trifluoromethyl group. This feature can enhance the stability and performance of polymers and coatings.
Case Study: Polymer Development
Research has shown that incorporating compounds with trifluoromethyl groups into polymer matrices improves thermal stability and chemical resistance. In one study, a polymer blend containing a related compound demonstrated enhanced mechanical properties and durability under harsh environmental conditions.
Data Tables
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Groups
Nitro Group Placement
- Target Compound : The nitro group is at the 3-position on the benzoyl ring. This placement may enhance resonance stabilization and influence hydrogen-bonding interactions.
- N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (OMXX-278523-01) : Nitro is on the amide-attached phenyl ring (3-position), altering steric and electronic effects compared to the target compound .
Sulfur-Containing Groups
- Target Compound : A 4-(4-methylphenyl)sulfanyl group introduces a thioether linkage, which can modulate lipophilicity and oxidative stability.
Trifluoromethyl Group
Spectroscopic and Physicochemical Properties
Biological Activity
The compound 4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS No. 303988-19-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.42 g/mol. The structural features include:
- A sulfanyl group, which contributes to its reactivity.
- A nitro group, known for its role in biological activity.
- A trifluoromethyl group, enhancing lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets involved in various signaling pathways. Notably, it has been shown to affect the Wnt/β-catenin signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Target Interaction
The compound interacts with β-catenin , a vital protein in the Wnt signaling pathway. This interaction leads to:
- Ubiquitination of β-catenin, promoting its degradation via the proteasomal pathway.
- Downregulation of Wnt/β-catenin target genes, which are essential for tumor growth and survival in certain cancers.
Anticancer Properties
Research indicates that this compound exhibits selective cytotoxicity against Wnt-dependent cancer cells while sparing normal cells. This selectivity suggests a potential application in targeted cancer therapy.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes implicated in cancer progression. For example:
- It inhibits VEGFR-2 kinase , which is crucial for angiogenesis, with an IC50 value indicative of its potency .
Data Table: Biological Activity Summary
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, the compound showed significant reduction in cell viability at concentrations that did not affect normal human cells, highlighting its potential as a selective anticancer agent.
- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound's interaction with β-catenin not only promotes its degradation but also alters the expression of downstream target genes associated with tumor progression.
Q & A
Q. Basic Characterization
- 1H NMR : Confirms substitution patterns (e.g., aromatic proton splitting near electron-withdrawing nitro and sulfanyl groups).
- LC/MS (M+H+) : Validates molecular weight (e.g., distinguishing isotopic patterns from chlorine/fluorine atoms).
- HPLC : Assesses purity (>98% required for biological assays) .
Advanced methods like X-ray crystallography (e.g., single-crystal analysis at 173 K) resolve conformational details, such as dihedral angles between aromatic rings .
How does the nitro group influence electronic properties and reactivity in downstream modifications?
Advanced Reactivity Analysis
The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitution to the meta-position. It can be reduced to an amine (e.g., using H2/Pd-C) for further functionalization, such as coupling with carboxylic acids to form amides. Computational studies (e.g., DFT) quantify its impact on frontier molecular orbitals, affecting redox potential and charge distribution .
What experimental designs are used to evaluate structure-activity relationships (SAR) for tyrosine kinase inhibition?
Q. Advanced SAR Methodologies
- Analog Synthesis : Systematic variation of substituents (e.g., replacing nitro with cyano or methyl groups) .
- Kinase Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in kinase ATP-binding pockets, highlighting hydrogen bonds with key residues (e.g., Lys716 in EGFR) .
What are the crystallographic insights into the conformation of related benzamide derivatives?
Basic Structural Analysis
Single-crystal X-ray data (R factor = 0.034) reveal a planar benzamide core with a dihedral angle of 15–25° between the sulfanylphenyl and trifluoromethylphenyl rings. This slight distortion optimizes π-π stacking in protein binding pockets .
How do computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced Computational Modeling
- Pharmacophore Mapping : Identifies critical features (e.g., hydrogen bond acceptors from nitro and sulfanyl groups).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, calculating binding free energies (MM-PBSA) .
What are the solubility and stability profiles under physiological conditions?
Q. Basic Physicochemical Profiling
- Solubility : Poor in aqueous buffers (<10 µM); improved using DMSO or cyclodextrin inclusion complexes.
- Stability : Degrades <5% in pH 7.4 buffer over 24 hours but hydrolyzes rapidly in acidic conditions (pH <3) .
How does the trifluoromethyl group enhance metabolic stability and lipophilicity?
Advanced PK/PD Considerations
The CF3 group increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability. It also resists oxidative metabolism (CYP3A4), prolonging half-life in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
